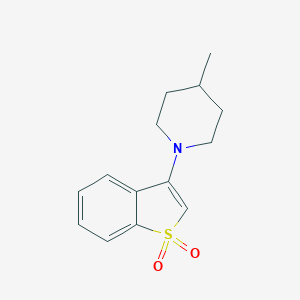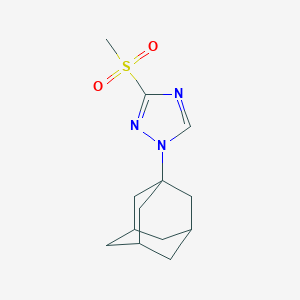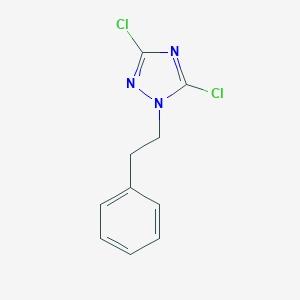![molecular formula C17H22N2O4 B249449 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid, also known as DOPA, is a synthetic amino acid derivative. DOPA has been widely used in scientific research due to its unique biochemical and physiological effects.
Mécanisme D'action
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid works by inhibiting the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. Melanin is responsible for the pigmentation of skin, hair, and eyes. By inhibiting the activity of tyrosinase, this compound reduces the production of melanin, leading to a lightening of the skin. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of tyrosinase and induce apoptosis in cancer cells, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. In addition, this compound is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, this compound does have some limitations. It is highly toxic, and must be handled with care. In addition, this compound has a short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on 3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid. One area of interest is the development of new skin whitening agents based on this compound. Another area of interest is the development of new drugs for the treatment of cancer based on this compound. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, and to explore its potential applications in other areas of medicine and biotechnology.
Méthodes De Synthèse
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with N,N-dimethylformamide dimethyl acetal to form a pyrrolidinone intermediate. The pyrrolidinone intermediate is then reacted with 4-chloro-2-nitroaniline to form the key intermediate, which is then reduced to this compound using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid has been extensively used in scientific research due to its ability to selectively inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. This compound has been used in the development of skin whitening agents, as well as in the treatment of hyperpigmentation disorders such as melasma. In addition, this compound has been used in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3,3-dimethyl-5-oxo-5-[4-(2-oxopyrrolidin-1-yl)anilino]pentanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,11-16(22)23)10-14(20)18-12-5-7-13(8-6-12)19-9-3-4-15(19)21/h5-8H,3-4,9-11H2,1-2H3,(H,18,20)(H,22,23) |
Clé InChI |
HDPKBAFUWIONOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O |
SMILES canonique |
CC(C)(CC(=O)NC1=CC=C(C=C1)N2CCCC2=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)